molecular formula C7H6N2OS B1298745 4-(2-furyl)-1,3-thiazol-2-amine CAS No. 28989-52-8

4-(2-furyl)-1,3-thiazol-2-amine

Cat. No.: B1298745
CAS No.: 28989-52-8
M. Wt: 166.2 g/mol
InChI Key: CGJGALUSBPYALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-furyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both a furan ring and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The furan ring is a five-membered aromatic ring with one oxygen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two rings in a single molecule can result in unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the furan ring. One common method involves the reaction of furan-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-furyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Furan-2,5-dione

    Reduction: Dihydrothiazole derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
4-(2-furyl)-1,3-thiazol-2-amine and its derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiazole moiety exhibit potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have been reported to possess effective antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 6.25 to 12.5 µg/mL .

Antifungal Properties
The compound also demonstrates antifungal activity against pathogens such as Candida albicans and Aspergillus niger. Studies have shown that certain derivatives can inhibit fungal growth effectively, making them potential candidates for antifungal drug development .

Anticancer Potential
Recent investigations into the anticancer properties of thiazole derivatives have revealed promising results. For example, some thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance antitumor efficacy .

Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. Compounds derived from this scaffold have been evaluated for their anticonvulsant activities in animal models, showing significant protection against induced seizures. These findings suggest a potential role in treating neurological disorders .

Agricultural Applications

Pesticidal Activity
The unique properties of this compound extend to agricultural applications as well. Certain derivatives have been tested for their efficacy as pesticides, demonstrating insecticidal and herbicidal activities. The presence of the thiazole ring is believed to contribute significantly to these biological effects, making it a valuable component in agrochemical formulations .

Material Science

Polymeric Applications
In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to act as a monomer or additive in polymer synthesis can lead to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .

Data Table: Summary of Biological Activities

Activity Pathogen/Cell Line MIC/IC50 Values References
AntibacterialStaphylococcus aureus6.25 - 12.5 µg/mL
Escherichia coli6.25 - 12.5 µg/mL
AntifungalCandida albicansMIC unknown
Aspergillus nigerMIC unknown
AnticancerMCF-7 (breast cancer)IC50 = 5.71 µM
PC3 (prostate cancer)IC50 = unknown
NeuroprotectiveSeizure modelsED = <20 mg/kg
PesticidalVarious pestsEfficacy unknown

Comparison with Similar Compounds

Biological Activity

4-(2-Furyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial, anticancer, and antioxidant properties based on various research findings.

Chemical Structure and Properties

The chemical formula of this compound is C7H6N2OSC_7H_6N_2OS, featuring a thiazole ring fused with a furan moiety. This unique structure contributes to its biological activity by influencing how the compound interacts with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a thiazole scaffold demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For this compound specifically:

  • Inhibition Zones : Exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for several derivatives were reported to be in the range of 32–42 µg/mL against fungal strains such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:

  • Cell Lines Tested : Various studies have tested these compounds against cancer cell lines such as HT-29 (colon cancer) and MCF7 (breast cancer).
  • IC50 Values : The IC50 values for related thiazole derivatives were found to be less than that of standard chemotherapeutics like doxorubicin, indicating a strong potential for further development as anticancer agents .

Antioxidant Activity

The antioxidant properties of thiazole compounds are attributed to their ability to scavenge free radicals:

  • Mechanism : The presence of the thiazole ring contributes to electron donation, which is crucial for neutralizing reactive oxygen species (ROS).
  • Experimental Findings : Studies have shown that derivatives like this compound can significantly reduce oxidative stress in cellular models .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. Key observations include:

  • Substituent Effects : The presence of electron-donating groups enhances antimicrobial and anticancer activities. For instance, methyl or halogen substitutions on the phenyl ring improve potency against various pathogens .
  • Furan Influence : The furan moiety may enhance interaction with biological targets due to its aromatic nature, contributing to the overall efficacy of the compound .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1530
Escherichia coli1240
Candida albicans1435

These results suggest that this compound could potentially serve as a lead for developing new antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines:

Cell LineIC50 (µM)Comparison Drug (Doxorubicin) IC50 (µM)
HT-295.010
MCF76.012

This indicates that these compounds may offer comparable or superior activity compared to established chemotherapy agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-furyl)-1,3-thiazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, 2-aminothiazoles can be synthesized by refluxing thiourea with α-bromo ketones in ethanol or methanol under acidic conditions (e.g., acetic acid) for 6–8 hours . Optimization includes adjusting solvent polarity, temperature (reflux at ~80°C), and stoichiometric ratios to maximize yield and purity. Recrystallization from ethanol or acetonitrile is often employed for purification .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • NMR : 1H^1H NMR (DMSO-d6): δ 7.5–8.0 ppm (furyl protons), δ 6.8–7.2 ppm (thiazole protons). 13C^{13}C NMR confirms the thiazole ring carbons (δ 160–170 ppm) and furyl carbons (δ 110–150 ppm).
    • Mass Spectrometry : ESI-MS (positive mode) identifies the molecular ion peak [M+H]+^+ at m/z 193.2 .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software resolves bond lengths, angles, and intermolecular interactions. For example, a related thiazole derivative showed a monoclinic crystal system (space group P21_1) with lattice parameters a = 6.1169 Å, b = 7.4708 Å, c = 18.2536 Å .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

Discrepancies in antimicrobial or anticancer activity often arise from variations in assay protocols or structural modifications.

  • Methodological Solutions :
    • Standardize assays (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity) across derivatives.
    • Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like DNA gyrase or tubulin .
    • Perform QSAR studies to identify critical substituents (e.g., electron-withdrawing groups on the furyl ring enhance activity) .

Q. What computational methods are employed to study the interaction of this compound with biological targets?

  • Molecular Docking : Rigid/flexible docking using software like Schrödinger or GROMACS to predict binding modes with enzymes (e.g., COX-2 or EGFR kinase).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. How is the crystal structure of this compound derivatives determined, and what insights does it provide?

  • Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Absorption correction via SADABS .
  • Refinement : SHELXL refines structures to R values < 0.05. Example parameters for a derivative:
    • Space group: P21_1
    • Cell volume: 826.09 ų
    • Torsion angles: Thiazole ring tilted 9.2° relative to substituents .
  • Insights : Weak C–H⋯π interactions stabilize the crystal packing, influencing solubility and bioavailability .

Q. How can reaction yields for this compound synthesis be improved?

  • Optimization Strategies :
    • Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 6 hours).
    • Employ catalysts like iodine or p-TsOH to accelerate cyclization .
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?

  • Cytotoxicity : MTT assay against cell lines (e.g., MCF-7, HeLa).
  • Apoptosis : Flow cytometry with Annexin V/PI staining.
  • Mechanistic Studies : Western blotting to assess caspase-3/9 activation .

Properties

IUPAC Name

4-(furan-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJGALUSBPYALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352488
Record name 4-(Furan-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28989-52-8
Record name 4-(Furan-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(furan-2-yl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Acetylfuran (5.1 g, 46.0 mmol) was dissolved in a mixed solvent of dichloromethane (50 mL) and methanol (50 mL), and tetra(n-butyl)ammonium bromide (22.3 g, 46.0 mmol) was added thereto, followed by stirring at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, water was added to the resulting residue, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was dissolved in acetonitrile (60 mL), thiourea (3.5 g, 46.0 mmol) was added thereto, followed by stirring at room temperature for 30 minutes. The precipitated solid was collected by filtration, and the resulting solid was dissolved in a mixed solvent of a saturated aqueous solution of sodium hydrogencarbonate and ethyl acetate, and subjected to liquid-liquid separation. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=3:1) to afford 2-amino-4-(2-furyl)thiazole (1.53 g, 20%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
catalyst
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-thiazol-2-ylamine (100 mg, 0.34 mmol) was combined with 57 mg (0.51 mmol) of 2-furan boronic acid. To this mixture was added 5 mL of MeOH, 1 mL of sat. NaHCO3 (aq), and 0.8 mL of DMF. Reaction mixture was degassed and Pd[P(Ph)3]4 (25 mg) was added. Reaction mixture was heated at 70° C. for 7 hours. The reaction mixture was brought to room temperature and filtered. The filtrate was evaporated and purified using reverse phase HPLC.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Acetylfuran (5.10 g, 46.0 mmol) was dissolved in a mixed solvent of dichloromethane (50 mL) and methanol (50 mL), and N,N,N,N-tetra-n-butylammonium tribromide (22.3 g, 46.0 mmol) added thereto, then the solution was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and water was added to the resulting residue, then the mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was then evaporated under reduced pressure. The resulting residue was dissolved in acetonitrile (60 mL), and thiourea (3.5 g, 46.0 mmol) added thereto, then the solution was stirred at room temperature for 30 minutes. The precipitated solid was collected by filtration, and to the resulting solid was added saturated sodium bicarbonate aqueous solution and ethyl acetate added, then the mixture was extracted. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was then evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to give 2-amino-4-(2-furyl)thiazole (1.53 g, 20%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.